molecular formula C17H11N3O5S B5226831 N-(4-nitrophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

N-(4-nitrophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

Cat. No.: B5226831
M. Wt: 369.4 g/mol
InChI Key: LFCLFZFCLVWNJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-nitrophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide, also known as NBDI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a sulfonamide derivative of indole, which has been synthesized using several methods.

Scientific Research Applications

N-(4-nitrophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit potent inhibitory activity against several enzymes, including carbonic anhydrases, matrix metalloproteinases, and β-lactamases. These enzymes are involved in various physiological and pathological processes, such as cancer, inflammation, and bacterial infections. Therefore, this compound has been proposed as a potential therapeutic agent for these conditions.

Mechanism of Action

The mechanism of action of N-(4-nitrophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide involves the formation of a covalent bond between the sulfonamide group of this compound and the active site of the target enzyme. This covalent bond inhibits the enzyme activity by blocking the access of the substrate to the active site. The inhibition of enzymes by this compound is irreversible, which makes it a potent inhibitor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the target enzyme and the biological system under study. In general, the inhibition of carbonic anhydrases by this compound leads to a decrease in the production of bicarbonate ions, which affects the acid-base balance in the body. The inhibition of matrix metalloproteinases by this compound leads to a decrease in the degradation of extracellular matrix proteins, which affects tissue remodeling and repair. The inhibition of β-lactamases by this compound leads to an increase in the effectiveness of β-lactam antibiotics against bacterial infections.

Advantages and Limitations for Lab Experiments

The advantages of using N-(4-nitrophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide in lab experiments include its potent inhibitory activity, its irreversible mechanism of action, and its selectivity towards specific enzymes. The limitations of using this compound in lab experiments include its low solubility in aqueous solutions, its potential toxicity towards non-target enzymes, and its potential off-target effects.

Future Directions

There are several future directions for the research on N-(4-nitrophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide. One direction is the development of more efficient synthesis methods for this compound and its derivatives. Another direction is the identification of new target enzymes for this compound, which could lead to the discovery of new therapeutic applications. Finally, the development of this compound-based imaging agents for the detection of enzyme activity in vivo is another promising direction for future research.
Conclusion:
In conclusion, this compound, or this compound, is a potent inhibitor of several enzymes with potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. The research on this compound is expected to continue to expand and contribute to the development of new therapeutic and diagnostic tools.

Synthesis Methods

The synthesis of N-(4-nitrophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide can be achieved using several methods. One of the most commonly used methods is the reaction between 4-nitroaniline and 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride in the presence of a base. This reaction yields this compound as a yellowish solid with a melting point of 285-287°C. Other methods involve the use of different starting materials and reaction conditions.

Properties

IUPAC Name

N-(4-nitrophenyl)-2-oxo-1H-benzo[cd]indole-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O5S/c21-17-13-3-1-2-12-15(9-8-14(18-17)16(12)13)26(24,25)19-10-4-6-11(7-5-10)20(22)23/h1-9,19H,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFCLFZFCLVWNJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)N3)S(=O)(=O)NC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.